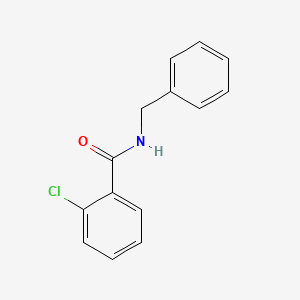

N-benzyl-2-chlorobenzamide

Description

Contextualization within Benzamide (B126) Chemistry

Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. evitachem.com The core structure consists of a phenyl group bonded to a carbonyl group, which is in turn bonded to a nitrogen atom. The properties and reactivity of benzamides can be significantly altered by the presence of substituents on both the benzene ring and the nitrogen atom.

Significance in Organic Synthesis and Medicinal Chemistry Research (Excluding Clinical Applications)

The utility of N-benzyl-2-chlorobenzamide in a research context is twofold, spanning both organic synthesis and medicinal chemistry.

In organic synthesis , this compound serves as a valuable building block for the construction of more complex molecules. evitachem.comvulcanchem.com Its amide bond is generally stable, while the chloro-substituted phenyl ring and the N-benzyl group offer sites for further chemical transformations. evitachem.com The chlorine atom can be replaced through nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. evitachem.com The amide itself can undergo reduction to form the corresponding amine or be involved in various coupling reactions. For instance, N-benzyl-2-halobenzamides can participate in copper-catalyzed domino reactions to synthesize (Z)-3-methyleneisoindoline-1-ones. nih.govacs.org

In the realm of medicinal chemistry research , benzamide derivatives are a well-established and important class of compounds with a broad spectrum of biological activities. nih.govmdpi.comnih.gov this compound itself has been identified as a lead compound for drug development, with studies indicating potential antimicrobial and anticancer properties in non-clinical settings. evitachem.com The investigation of this compound and its analogues is part of a wider effort to develop new therapeutic agents. For example, related benzamide structures have been synthesized and evaluated for their inhibitory activity against various enzymes and cancer cell lines in laboratory research. One study reported the cytotoxic activity of an N-(allylcarbamothioyl)-2-chlorobenzamide derivative against BRAF (V600E) protein kinase. biointerfaceresearch.com Another investigation into a series of 4-aroylaminophenyl-N-benzylacetamides, which share the N-benzylacetamide substructure, found that a 4-chlorobenzamide (B146232) derivative exhibited cytotoxic activity against several leukemia cell lines. frontiersin.org These research findings on related compounds underscore the potential of the this compound scaffold in the discovery of new bioactive molecules.

Historical Perspective of Benzamide Derivatives in Academic Inquiry

The academic study of benzamides has a rich history that has evolved alongside the broader field of organic chemistry. The journey began with the initial synthesis and characterization of the parent compound, benzamide, from benzoyl chloride and ammonia. slideshare.net This simple amide provided a foundational model for understanding the properties and reactivity of the amide functional group attached to an aromatic system.

Early academic research focused on the fundamental reactions of benzamides, such as their hydrolysis, and the influence of substituents on their chemical properties. The development of new synthetic methodologies in the 20th century, including various coupling reactions, significantly expanded the ability of chemists to create a vast library of substituted benzamide derivatives. researchgate.netresearchgate.net This synthetic versatility paved the way for systematic investigations into structure-activity relationships.

In the mid to late 20th century, the academic inquiry into benzamides increasingly intersected with medicinal chemistry. Researchers began to explore the diverse biological activities of benzamide derivatives, leading to the discovery of compounds with antipsychotic, antiemetic, and other pharmacological properties. This academic exploration laid the groundwork for the development of numerous clinically significant drugs. The ongoing academic pursuit involves the design and synthesis of novel benzamide derivatives with highly specific biological targets, including enzymes and receptors implicated in a wide range of diseases. nih.govmdpi.comnih.gov The study of compounds like this compound is a continuation of this long-standing academic tradition of exploring the chemical and biological potential of the benzamide scaffold.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂ClNO | evitachem.com |

| Molecular Weight | 245.7 g/mol | evitachem.com |

| Melting Point | 104-105 °C | rsc.org |

| Appearance | White solid | rsc.org |

Selected Research Findings for Benzamide Derivatives (Non-Clinical)

| Compound/Derivative | Research Finding | Target/Cell Line | Reported IC₅₀ | Source(s) |

| N-(Allylcarbamothioyl)-2-chlorobenzamide | Cytotoxic Activity | BRAF (V600E) protein kinase | 2.6 µM | biointerfaceresearch.com |

| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide | Cytotoxic Activity | NB4 leukemia cell line | 0.96 µM | frontiersin.org |

| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide | Cytotoxic Activity | HL60 leukemia cell line | 1.62 µM | frontiersin.org |

| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide | Cytotoxic Activity | MV4-11 leukemia cell line | 1.90 µM | frontiersin.org |

| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide | Cytotoxic Activity | K562 leukemia cell line | 4.23 µM | frontiersin.org |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGDVGQQACMHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324038 | |

| Record name | N-benzyl-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7506-50-5 | |

| Record name | NSC405526 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzyl-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYL-2-CHLORO-BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis Pathways

Classic Amide Bond Formation Approaches

Traditional methods for creating the amide linkage in N-benzyl-2-chlorobenzamide are robust and widely documented. These typically involve direct condensation or the use of coupling agents to facilitate the reaction.

A primary and straightforward method for synthesizing this compound is the direct condensation of 2-chlorobenzoyl chloride with benzylamine (B48309). evitachem.com This reaction, a classic example of nucleophilic acyl substitution (a Schotten-Baumann reaction), involves the attack of the nucleophilic amine (benzylamine) on the electrophilic carbonyl carbon of the acid chloride (2-chlorobenzoyl chloride). The reaction typically proceeds readily, often at reduced temperatures to control its exothermicity, and may be carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net

A typical laboratory procedure involves dissolving 2-chlorobenzoyl chloride in an anhydrous solvent like dichloromethane (B109758) and cooling the solution, after which benzylamine is added slowly. researchgate.net The use of commercially available precursors makes this an accessible route for obtaining the target compound. evitachem.com

Amide bonds can also be formed by reacting a carboxylic acid with an amine, a process that requires a coupling agent to activate the carboxylic acid. For the synthesis of this compound, this would involve the reaction of 2-chlorobenzoic acid with benzylamine. evitachem.com Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are common coupling agents for this purpose. evitachem.com DCC activates the carboxyl group of 2-chlorobenzoic acid, making it susceptible to nucleophilic attack by benzylamine.

Tertiary amine bases, such as triethylamine (B128534) (TEA), are frequently used in these reactions. researchgate.netbrieflands.comgoogle.com Triethylamine can act as a base to neutralize any acids present or formed during the reaction, and it can also facilitate the coupling process itself. evitachem.comresearchgate.net For instance, in related amide syntheses, a carboxylic acid is treated with a chlorinating agent like thionyl chloride to form the acid chloride in situ, which is then reacted with an amine in the presence of triethylamine. researchgate.net

| Method | Precursors | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Condensation Reaction | 2-Chlorobenzoyl chloride, Benzylamine | Anhydrous solvent (e.g., Dichloromethane), 0 °C | researchgate.net |

| Coupling Agent-Mediated Amidation | 2-Chlorobenzoic acid, Benzylamine | DCC, Triethylamine | evitachem.com |

Advanced Catalytic Synthetic Routes

Modern synthetic chemistry often employs catalytic systems to improve reaction efficiency, selectivity, and sustainability. For benzamide (B126) synthesis, transition-metal catalysis, particularly with copper, has emerged as a powerful tool.

Copper-catalyzed reactions have become significant in forming carbon-heteroatom bonds, including the C-N bond in amides and subsequent functional group transformations. researchgate.net These methods can offer milder reaction conditions and broader functional group tolerance compared to classical approaches.

While not a direct synthesis of this compound, a highly relevant copper-catalyzed transformation is the hydroxylation of 2-chlorobenzamide (B146235) substrates to yield 2-hydroxybenzamides. thieme-connect.com An efficient method has been developed using a copper iodide/1,10-phenanthroline (B135089) catalytic system with potassium hydroxide (B78521) as the base in water. researchgate.netresearchgate.netthieme-connect.com This process allows for the synthesis of salicylamide (B354443) derivatives from readily available 2-chlorobenzamides. researchgate.net The reaction is proposed to proceed through the formation of a copper-amide complex, which facilitates the hydroxylation at the ortho-position relative to the amide group. researchgate.netthieme-connect.com This one-pot system can start from 2-chlorobenzoyl chloride and an amine, which first form the 2-chlorobenzamide in situ, followed by the copper-catalyzed hydroxylation. researchgate.net This catalytic route is noted for its use of low-cost reagents and water as a solvent, making it an economical and practical method. thieme-connect.com

Copper catalysis has also been successfully applied to achieve regio- and stereoselective transformations starting from this compound. One notable example is the domino synthesis of (Z)-3-methyleneisoindoline-1-ones. nih.gov This reaction involves a copper(I)-catalyzed Sonogashira coupling between an N-benzyl-2-halobenzamide (including the chloro-derivative) and a terminal alkyne, followed by an additive cyclization. acs.org The use of D-glucosamine as a natural and inexpensive ligand for the copper(I) iodide catalyst was found to be effective. nih.govacs.org The reaction starting with this compound was reported to be comparatively slower and gave a slightly lower yield than the corresponding bromo or iodo derivatives, but it demonstrates the feasibility of a stereoselective synthesis of the (Z)-isomer of the product. nih.govacs.org This highlights the utility of copper catalysis in building more complex molecular architectures from this compound with high control over the spatial arrangement of atoms.

| Method | Substrate | Key Reagents/Catalyst | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Hydroxylation | 2-Chlorobenzamide | CuI, 1,10-Phenanthroline, KOH, Water | 2-Hydroxybenzamide | Regioselective (ortho-hydroxylation) | researchgate.netthieme-connect.com |

| Domino Synthesis | This compound | CuI, D-glucosamine, K₂CO₃, Terminal alkyne | (Z)-3-Methyleneisoindoline-1-one | Regio- and Stereoselective | nih.govacs.org |

Manganese Oxide (MnO₂)-Catalyzed Protocols

Manganese dioxide (MnO₂) has emerged as a noteworthy catalyst in organic synthesis, valued for being inexpensive and effective in promoting various transformations, including the formation of amide bonds. rsc.org Its application in the synthesis of N-substituted amides demonstrates its utility under relatively mild and efficient conditions.

A facile and efficient one-pot protocol for the synthesis of N-substituted amides, including this compound, has been developed using MnO₂ as a catalyst. rsc.orgrsc.org This methodology encompasses formylation and transamidation reactions and is characterized by its operational simplicity and scalability under solvent-free conditions. rsc.orgresearchgate.net The transamidation reaction, in particular, allows for the synthesis of secondary and tertiary amides from primary amides and amines.

The reaction of 2-chlorobenzamide with benzylamine in the presence of a catalytic amount of MnO₂ under neat (solvent-free) conditions at elevated temperatures yields this compound. rsc.orgresearchgate.net Researchers have optimized these conditions to achieve good to excellent yields for a variety of substituted benzamides. rsc.org For instance, the transamidation of various primary amides with benzylamines was shown to be effective, with yields often exceeding 78%. rsc.org

A plausible mechanism for the MnO₂-catalyzed transamidation involves the initial formation of a complex between the amide, the amine, and the manganese oxide surface. This is followed by a proton transfer and subsequent isomerization, which ultimately collapses to afford the final transamidated product and regenerates the catalyst. rsc.org

Table 1: MnO₂-Catalyzed Transamidation for the Synthesis of this compound rsc.orgresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield |

| 2-chlorobenzamide | Benzylamine | MnO₂ (10 mol%) | 150 °C, 12 h, Solvent-free | This compound | Good |

Green Chemistry Approaches in Benzamide Synthesis

In line with the principles of green chemistry, which aim to reduce or eliminate hazardous substances, several eco-friendly methods for benzamide synthesis have been explored. scispace.comresearchgate.net These approaches focus on minimizing waste, avoiding toxic solvents, and improving reaction efficiency. ijrpr.comdergipark.org.tr

Solvent-free synthesis is a key green chemistry technique that offers numerous advantages, including reduced environmental pollution, lower costs, and often enhanced reaction rates. scispace.comijrpr.com The MnO₂-catalyzed synthesis of this compound is a prime example of a successful solvent-free protocol. rsc.orgresearchgate.net By heating a mixture of the reactants with the catalyst in the absence of any solvent, the desired product is obtained in high yield. rsc.org This method avoids the use of volatile organic compounds (VOCs), which are common in traditional organic synthesis and pose environmental and health risks. dergipark.org.tr The operational simplicity and the ability to recycle the catalyst further enhance the green credentials of this approach. oup.com

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. researchgate.net The synthesis of benzamide derivatives in an aqueous medium represents a significant step towards more sustainable chemical processes. researchgate.net For instance, the condensation of 3-hydroxyaniline with benzoyl chloride has been successfully carried out in an aqueous medium to produce N-(3-hydroxyphenyl)benzamide. researchgate.net Similarly, the synthesis of sulfamoyl-benzamide derivatives has been achieved in an aqueous medium from chlorosulfonylbenzoic acid. nih.gov While a specific protocol for this compound in a purely aqueous medium is not prominently detailed in the provided sources, the successful synthesis of related benzamide and sulfonamide structures in water highlights the potential for developing such a method. researchgate.netresearchgate.netnih.govrsc.org These reactions often lead to high yields and simplify product isolation, as many organic products are insoluble in water and can be separated by filtration. researchgate.net

Multi-Step Synthesis of Complex Derivatives Featuring this compound Moiety

The this compound scaffold can serve as a building block in the multi-step synthesis of more complex heterocyclic structures, which are of significant interest in medicinal chemistry.

Quinoline (B57606) and its derivatives are important heterocyclic compounds often found in pharmacologically active molecules. preprints.orgmdpi.com Synthetic routes to complex quinoline derivatives can incorporate a benzamide moiety. For example, a three-step synthesis has been developed to produce N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide starting from 4,7-dichloroquinoline (B193633). preprints.orgmdpi.com

The key steps in this sequence are:

N-Oxidation: The starting 4,7-dichloroquinoline is oxidized to form the corresponding N-oxide. mdpi.com This step activates the quinoline ring for subsequent functionalization.

C2-Amidation: The N-oxide undergoes a C-H functionalization reaction at the C2 position with a nitrile (like benzonitrile) in the presence of a strong acid. preprints.orgmdpi.com This introduces the benzamide group at the 2-position of the quinoline ring.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is displaced by a nucleophile, such as morpholine, to yield the final, highly functionalized quinoline derivative. preprints.orgmdpi.com

While this example does not start with this compound, it demonstrates a clear and efficient pathway for incorporating a benzamide structure into a quinoline core. preprints.orgmdpi.com A similar strategy could theoretically be adapted where a derivative of this compound is used to build or be attached to a quinoline scaffold, leading to complex molecules with potential biological activities. The synthesis of various quinazoline (B50416) and quinazolinone derivatives, which are structurally related to quinolines, often involves the cyclization of N-acylanthranilic acids or related benzamide precursors. acs.orgresearchgate.netwhiterose.ac.uk

Incorporation into Tetrahydroquinoline Scaffolds

This compound serves as a foundational element in the synthesis of more complex molecular architectures, such as N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide. The construction of this molecule involves a multi-step process that begins with the formation of a quinoline core. This is often achieved through a Pfitzinger reaction, which involves the condensation of an isatin (B1672199) derivative with an aromatic aldehyde in the presence of a base.

Following the creation of the quinoline core, a benzylation step is carried out using benzyl (B1604629) bromide with a base like potassium carbonate. The final stage is an amidation reaction where the benzylated quinoline is treated with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the target tetrahydroquinoline derivative. The tetrahydroquinoline scaffold is a known pharmacophore with applications in central nervous system and anti-inflammatory research, while the 2-chlorobenzamide moiety can enhance binding affinity and metabolic stability.

Preparation of Thiourea (B124793) Derivatives

Thiourea derivatives of this compound are another area of significant synthetic interest due to their potential biological activities. ksu.edu.trbiointerfaceresearch.comnih.gov The general synthesis of these derivatives involves the reaction of an appropriately substituted benzoyl chloride with potassium thiocyanate (B1210189) to form a benzoyl isothiocyanate intermediate. grafiati.com This intermediate is then reacted with an amine, such as 2-amino-5-bromopyridine (B118841), to produce the desired N-acyl thiourea derivative. ksu.edu.tr

For instance, the synthesis of N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide (HL1) is achieved by first dissolving 2-chlorobenzoyl chloride in acetone (B3395972) and adding it dropwise to a solution of potassium thiocyanate in acetone. ksu.edu.tr The resulting mixture is heated and then cooled, followed by the addition of a solution of 2-amino-5-bromopyridine in acetone. ksu.edu.tr This method has been used to create a variety of thiourea derivatives with potential applications in coordination chemistry and as anticancer agents. ksu.edu.trbiointerfaceresearch.com

In some cases, these thiourea derivatives have shown significant cytotoxic activity against cancer cell lines. biointerfaceresearch.comunair.ac.id For example, N-(allylcarbamothioyl)-2-chlorobenzamide demonstrated superior cytotoxic activity against MCF-7 breast cancer cells compared to its 2-methylbenzamide (B88809) analog. biointerfaceresearch.com

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing this compound and its derivatives is highly dependent on the reaction conditions. rsc.org Key parameters that are often optimized include the choice of solvent, reaction temperature, and the nature and loading of catalysts and ligands. rsc.orgnih.gov

The selection of an appropriate solvent is critical for maximizing the yield and purity of the final product. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred for coupling reactions as they enhance the solubility of reaction intermediates.

Temperature control is equally important. For the synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide, maintaining a temperature range of 60–80°C during coupling reactions is recommended to minimize the formation of side products. In other synthetic procedures, such as the amidation of 2-chlorobenzoyl chloride with benzylamine, the reaction is often initiated at a low temperature (0 °C) and then allowed to proceed at room temperature. rsc.org In some instances, microwave-assisted synthesis has been employed to dramatically reduce reaction times. researchgate.net

Catalysts and ligands play a pivotal role in many synthetic routes leading to this compound and its derivatives. For example, in the copper-catalyzed synthesis of (Z)-3-methyleneisoindoline-1-ones from N-benzyl-2-halobenzamides, the choice of ligand and the catalyst loading are crucial. nih.gov Studies have shown that d-glucosamine can act as an effective and environmentally friendly ligand for copper(I)-catalyzed reactions. nih.govacs.org The optimal loading of the copper salt and ligand can significantly impact the reaction yield. nih.gov It was found that for the reaction of N-benzyl-2-iodobenzamide with phenylacetylene, 5 mol % of CuI and 10 mol % of the d-glucosamine ligand (L6) provided the best results. nih.gov

The presence of a ligand can be particularly important when dealing with less reactive starting materials. For instance, the synthesis of the desired product from N-benzyl-2-bromobenzamide gave a low yield in the absence of a ligand, but the yield was substantially higher when a ligand was present. nih.govacs.org Similarly, iron-catalyzed cross-coupling reactions of chlorobenzamides have been optimized by using an additive like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) and a low catalyst loading of Fe(acac)3. mdpi.com

| Catalyst System | Ligand/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | d-glucosamine (L6) | DMF | 120 | 84 (from N-benzyl-2-bromobenzamide) | nih.govacs.org |

| Fe(acac)3 | DMI | 2-MeTHF | 0 | 90 | mdpi.com |

| MnO2 | None | Solvent-free | Not specified | Good to excellent | rsc.org |

This table provides examples of optimized reaction conditions for syntheses involving this compound or its precursors.

Scalability Considerations in Synthetic Protocols

The transition from laboratory-scale synthesis to industrial production presents several challenges. For the synthesis of this compound and its derivatives, scalability requires careful consideration of factors such as the cost of reagents, reaction efficiency, and purification methods. vulcanchem.com

For instance, while chromatographic purification is a common technique in the laboratory, it can be a limiting factor for large-scale industrial production. vulcanchem.com Therefore, developing synthetic routes that minimize the need for extensive purification, such as those that produce the product with high purity directly from the reaction mixture, is highly desirable. The use of automated synthesis equipment and high-throughput screening can aid in the optimization of reaction conditions for improved yield and purity on a larger scale.

Furthermore, the adoption of green chemistry principles, such as the use of inexpensive and environmentally benign catalysts like MnO2 or the use of solvent-free reaction conditions, can improve the sustainability and economic viability of the synthesis. rsc.org The development of continuous flow synthesis methods is another promising approach for the industrial-scale production of related compounds, offering a balance between a highly active and recyclable catalyst system and an environmentally friendly process. researchgate.net

Reaction Mechanisms and Mechanistic Investigations

Proposed Reaction Pathways for N-Benzyl-2-chlorobenzamide Formation

The primary route for synthesizing this compound involves the reaction between a derivative of 2-chlorobenzoic acid and benzylamine (B48309). The most common and efficient pathway is a nucleophilic acyl substitution.

The formation of this compound from 2-chlorobenzoyl chloride and benzylamine is a classic example of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

The mechanism unfolds as follows:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of benzylamine on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. libretexts.org This addition breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and quickly collapses. The lone pair on the oxygen atom reforms the carbonyl pi bond. Concurrently, the chloride ion, being a good leaving group, is expelled. libretexts.org

Deprotonation: A final deprotonation step, often facilitated by another molecule of benzylamine or a mild base, removes the proton from the nitrogen atom, yielding the neutral this compound and a hydrochloride salt.

Table 1: Mechanistic Steps of Nucleophilic Acyl Substitution

| Step | Description | Intermediate/Product |

| 1 | The nitrogen atom of benzylamine attacks the carbonyl carbon of 2-chlorobenzoyl chloride. | Tetrahedral Alkoxide Intermediate |

| 2 | The carbonyl group is reformed, and the chloride ion is eliminated. | Protonated Amide |

| 3 | A base removes a proton from the nitrogen atom. | This compound |

Mechanisms of Post-Synthetic Modifications

Once synthesized, this compound can undergo a variety of transformations targeting the amide group, the halogenated benzene (B151609) ring, or the benzyl (B1604629) moiety.

The oxidation of this compound can be directed at the benzylic methylene (B1212753) group (-CH2-). Studies on the closely related o-benzylbenzamide using persulphate oxidation show that the primary reaction involves the formation of a radical at the methylene group. This is achieved by direct attack from sulphate radical anions.

The proposed pathway involves:

Hydrogen Abstraction: A sulphate radical anion abstracts a hydrogen atom from the benzylic carbon, generating a stabilized benzyl radical.

Oxidation and Cyclization: This radical can be further oxidized to a carbocation. The carbocation, or related species, can then undergo intramolecular cyclization. In the presence of copper(II) ions, this pathway can lead to the formation of 3-phenylphthalide (B1295097) as the main product. In the absence of copper ions, a competing cyclization onto the nitrogen atom can occur, yielding a small amount of 3-phenylphthalimidine.

The amide functional group in this compound is resistant to mild reducing agents but can be reduced by powerful reagents like lithium aluminum hydride (LiAlH₄). The reduction pathway involves the nucleophilic addition of a hydride ion to the carbonyl carbon. The resulting tetrahedral intermediate is stabilized by coordination with the aluminum species. A subsequent elimination of the oxygen atom (as an aluminate salt) and a second hydride addition leads to the final amine product, N-(2-chlorobenzyl)benzylamine. This process effectively converts the carbonyl group (C=O) into a methylene group (-CH2-).

The chlorine atom on the benzamide (B126) ring is generally unreactive toward nucleophilic aromatic substitution because it is attached to an sp²-hybridized carbon and the benzene ring is electron-rich. However, reactions can be facilitated under specific conditions, often requiring a catalyst. For instance, copper-catalyzed reactions can enable the substitution of the halogen. researchgate.net In a process analogous to the Ullmann condensation, a nucleophile (such as an amine or an alcohol) can displace the chloride with the aid of a copper catalyst, which facilitates the C-N or C-O bond formation. researchgate.net The mechanism typically involves oxidative addition of the aryl halide to a low-valent copper species, followed by reaction with the nucleophile and subsequent reductive elimination to yield the product and regenerate the catalyst.

Chlorosulfonation is an electrophilic aromatic substitution reaction. stackexchange.com When this compound is treated with chlorosulfonic acid, an SO₂Cl⁺ electrophile is generated. stackexchange.com The position of the substitution on the aromatic rings is directed by the existing substituents.

On the 2-chlorobenzamide (B146235) ring: The chlorine atom is an ortho-, para-director but deactivating, while the amide group (-CONH-benzyl) is also an ortho-, para-director and activating. The directing effects of these two groups will influence the position of the incoming chlorosulfonyl group, which will likely be directed to the positions para to the chlorine or para to the amide linkage, depending on steric hindrance and the relative activating/deactivating strengths.

On the benzyl ring: The N-acyl group is electron-withdrawing, deactivating the benzyl ring towards electrophilic substitution. Therefore, chlorosulfonation is more likely to occur on the more activated 2-chlorobenzamide ring.

The mechanism proceeds via the standard steps for electrophilic aromatic substitution: formation of a sigma complex (arenium ion) upon attack by the SO₂Cl⁺ electrophile, followed by deprotonation to restore aromaticity. stackexchange.com

Table 2: Summary of Post-Synthetic Modification Mechanisms

| Reaction Type | Reagents/Conditions | Key Mechanistic Feature | Potential Product(s) |

| Oxidation | Persulphate, Cu(II) ions | Radical formation at benzylic carbon | 3-Phenylphthalide |

| Reduction | LiAlH₄ | Nucleophilic addition of hydride | N-(2-chlorobenzyl)benzylamine |

| Nucleophilic Substitution | Nucleophile, Copper catalyst | Oxidative addition/reductive elimination | Substituted benzamide derivatives |

| Chlorosulfonation | Chlorosulfonic acid | Electrophilic aromatic substitution | Chlorosulfonylated this compound |

Catalytic Cycle Elucidation

The transformation of this compound and related structures is often facilitated by transition metal catalysts, which provide alternative, lower-energy reaction pathways. Understanding the catalytic cycles is crucial for optimizing reaction conditions and expanding the synthetic utility of these reactions.

Copper-Catalyzed Hydroxylation Mechanism

An efficient method for the synthesis of 2-hydroxybenzamides from 2-chlorobenzamide substrates has been developed utilizing a copper-catalyzed hydroxylation reaction in water. researchgate.net The proposed mechanism for this transformation, using a copper iodide/1,10-phenanthroline (B135089) catalyst system with potassium hydroxide (B78521) as the base, involves a series of coordinated steps.

The proposed catalytic cycle begins with the reaction of the copper(I) catalyst with 1,10-phenanthroline to form a complex. This complex then undergoes oxidative addition with the 2-chlorobenzamide substrate. The resulting intermediate reacts with a hydroxide ion. Finally, reductive elimination yields the 2-hydroxybenzamide product and regenerates the active copper(I) catalyst, allowing the cycle to continue. researchgate.net

A Proposed Mechanism for Copper-Catalyzed Hydroxylation

Manganese-Catalyzed Transamidation Mechanism

Transamidation offers a direct route to synthesize new amides from existing ones. While challenging, particularly with sterically hindered tertiary amides, a manganese-mediated approach using nitroarenes as the nitrogen source under reductive conditions has been developed. scispace.com For sulfonamides, a related N-alkylation reaction using alcohols can be catalyzed by a well-defined Mn(I) PNP pincer complex, proceeding through a "borrowing hydrogen" mechanism. researchgate.net

A plausible mechanism for the manganese-catalyzed N-alkylation initiates with the dehydrogenation of an alcohol by the active manganese complex to form an aldehyde and a manganese-hydride species. The sulfonamide then condenses with the aldehyde to form an N-sulfonylimine intermediate. This intermediate is subsequently reduced by the manganese-hydride species, yielding the N-alkylated sulfonamide and regenerating the active manganese catalyst. researchgate.net Mechanistic studies involving equimolar quantities of benzyl alcohol and p-tolualdehyde support the viability of this pathway. researchgate.net

Table 1: Key Features of the Manganese-Catalyzed N-Alkylation of Sulfonamides

| Feature | Description | Source |

|---|---|---|

| Catalyst | Bench-stable Mn(I) PNP pincer precatalyst. | researchgate.net |

| Mechanism | Borrowing hydrogen approach. | researchgate.net |

| Key Steps | 1. Dehydrogenation of alcohol to aldehyde. 2. Condensation to form N-sulfonylimine. 3. Reduction by manganese-hydride species. | researchgate.net |

| Reactants | Sulfonamides and benzylic or primary aliphatic alcohols. | researchgate.net |

Copper(I)-Catalyzed Domino Synthesis Mechanisms

Copper(I) catalysts are effective in promoting domino reactions, where multiple bond-forming events occur in a single synthetic operation. These processes offer high step economy for constructing complex molecular architectures. nih.gov

One such domino process involves an Ullmann-type N-arylation followed by an intramolecular C-H amination to produce nitrogen heterocycle-fused benzoimidazoles. nih.gov Another example is the synthesis of 2-aminopyridylbenzoxazoles from 2-halo-N-(2-haloaryl)nicotinamides and amines. The proposed mechanism for the latter begins with the coordination of the copper(I) catalyst to the nicotinamide (B372718) substrate. This is followed by oxidative addition, leading to a copper(III) intermediate. An intermolecular N-arylation with an amine occurs, and a subsequent intramolecular O-arylation yields the final heterocyclic product. nih.gov

Intermediate Identification and Characterization

The elucidation of reaction mechanisms is heavily reliant on the successful identification and characterization of transient intermediates.

In the study of manganese-mediated reductive transamidation of tertiary amides with nitroarenes, several potential intermediates were investigated. Probing the reaction with species such as nitrosobenzene, N-phenyl hydroxylamine, and azobenzene (B91143) suggested that azobenzene is an active intermediate in the formation of the new amide product. scispace.com

For copper-catalyzed N-alkylation of sulfonamides with benzylic alcohols, isotopic tracing experiments provided strong evidence for the proposed "borrowing hydrogen" mechanism. The reaction of N-benzylidene-p-toluenesulfonamide with deuterated benzyl alcohol (benzyl alcohol-d7) led to the formation of N-benzyl-p-toluenesulfonamide-d1 and benzaldehyde-d6, which supports the reversibility of the reaction and the involvement of an imine intermediate. ionike.com Furthermore, in situ high-resolution mass spectrometry (HR-MS) analysis indicated the formation of bissulfonylated amines under an air atmosphere, which are believed to act as self-stabilizing ligands for the copper catalyst. ionike.com

Table 2: Identified and Proposed Intermediates in Catalytic Reactions

| Reaction Type | Catalyst System | Proposed/Identified Intermediate(s) | Method of Identification | Source |

|---|---|---|---|---|

| Manganese-Mediated Transamidation | Mn metal | Azobenzene | Reactivity studies of potential intermediates. | scispace.com |

| Copper-Catalyzed N-Alkylation | Copper acetate/K₂CO₃ | N-benzylidene-p-toluenesulfonamide | Isotopic tracing (GC-MS). | ionike.com |

| Copper-Catalyzed N-Alkylation | Copper acetate/K₂CO₃ | Bissulfonylated amine ligand | In situ HR-MS analysis. | ionike.com |

Structural Characterization and Solid State Studies

Single-Crystal X-ray Diffraction Analysis

A search of crystallographic databases and peer-reviewed journals did not yield any reports on the single-crystal X-ray diffraction analysis of N-benzyl-2-chlorobenzamide. Consequently, information regarding its molecular conformation, dihedral angles, hydrogen bonding interactions, π-π stacking, other weak intermolecular forces, crystallographic parameters, and space group remains undetermined.

There is no published data on the molecular conformation or the dihedral angles between the aromatic rings of this compound.

The specific hydrogen bonding patterns within the crystal lattice of this compound have not been experimentally determined.

Details regarding potential π-π stacking or other weak intermolecular interactions that would contribute to the crystal packing of this compound are not available.

Experimental crystallographic parameters such as unit cell dimensions, volume, and the space group for this compound have not been reported.

Powder X-ray Diffraction Studies

No powder X-ray diffraction (PXRD) patterns for this compound have been found in the surveyed literature. PXRD is a key technique for phase identification and characterization of polycrystalline materials.

Hirshfeld Surface Analysis for Intermolecular Interactions

A Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions in a crystal, has not been performed for this compound due to the lack of the requisite single-crystal X-ray diffraction data.

Energy Framework Calculations for Crystal Packing Topology

Energy framework calculations are a computational tool used to analyze the intermolecular interactions within a crystal lattice, providing a quantitative and visual understanding of the forces that govern crystal packing. While specific energy framework analyses for this compound are not extensively documented in publicly available literature, the principles can be understood by examining studies on related benzamide (B126) structures.

These calculations typically employ methods like dispersion-corrected density functional theory (DFT) to rationalize the subtle differences in molecular interactions within crystals. rsc.org The total stabilization energy of a crystal is decomposed into contributions from individual intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π–π stacking. The potential energy of different polymorphic structures is determined by a delicate balance between intermolecular attraction and the molecular torsion or deformation required to achieve favorable packing. rsc.org

Polymorphism Research (Applicable to Related Compounds)

Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.commdpi.com These different forms, or polymorphs, of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. mdpi.com The study of polymorphism is particularly vital in the pharmaceutical industry, as different polymorphs of an active ingredient can affect its bioavailability and efficacy. mdpi.com Research into benzamide and its derivatives has shown that this class of compounds is prone to exhibiting polymorphism.

Benzamide: The phenomenon of polymorphism was first described in 1832 in the case of benzamide. researchgate.net For 175 years, the crystal structure of its historical polymorph remained unsolved, underscoring the challenges in studying these systems. researchgate.net At least three polymorphic forms of benzamide are now known. researchgate.net Computational analyses have been performed to understand the interplay of intermolecular forces, such as hydrogen bonds and π-π interactions, that govern the formation and relative stability of these polymorphs. rsc.org The growth of a metastable benzamide polymorph (form II) from highly supersaturated solutions has been observed to result in spontaneously twisted crystals with complex, helicoidal morphologies. nih.gov

2-Chlorobenzamide (B146235): As a compound closely related to this compound, 2-chlorobenzamide has also been the subject of polymorphism studies. Two similar polymorphic forms have been identified at low temperature. researchgate.netucl.ac.uk The metastable α-form is noted to be highly susceptible to transformation upon grinding. researchgate.netucl.ac.uk Despite computational searches suggesting a complex crystal-energy landscape, systematic milling studies did not reveal additional polymorphic forms. researchgate.netucl.ac.uk

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/a |

| a (Å) | 9.11 |

| b (Å) | 9.54 |

| c (Å) | 8.18 |

| β (°) | 93.8 |

| Z | 4 |

Other Benzamide Derivatives: The tendency to form multiple crystalline structures is widespread among benzamide derivatives. For instance, N-(1,3-thiazol-2-yl)benzamide is known to have at least three polymorphs. mdpi.com These forms differ in their hydrogen-bonding patterns, with molecules forming dimers related by an inversion center in one form and by a two-fold rotation in another. mdpi.com Similarly, 2-benzoyl-N,N-diethylbenzamide has been found to crystallize as two new polymorphs (forms II and III) in addition to a previously known structure (form I). mdpi.com These new forms were obtained through recrystallization from different solvents and, while having similar unit cell dimensions, exhibited different packing arrangements and molecular conformations compared to form I. mdpi.com

| Compound | Known Polymorphs | Key Structural Features | Reference |

|---|---|---|---|

| Benzamide | Forms I, II, III | Historical first case of polymorphism; exhibits complex hydrogen bonding and packing motifs. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| 2-Chlorobenzamide | α-form, β-form | Metastable α-form is sensitive to mechanical stress (grinding). researchgate.netucl.ac.uk | researchgate.netucl.ac.uk |

| N-(1,3-thiazol-2-yl)benzamide | Polymorphs I, II, III | Differ in hydrogen-bonded dimer symmetry (inversion vs. two-fold rotation). mdpi.com | mdpi.com |

| 2-Benzoyl-N,N-diethylbenzamide | Forms I, II, III | Polymorphs show different molecular conformations and packing arrangements. mdpi.com | mdpi.com |

The study of these related compounds underscores that subtle changes in molecular substitution or crystallization conditions can lead to different solid-state structures, a principle that is highly applicable to this compound.

Spectroscopic Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of N-benzyl-2-chlorobenzamide is expected to display distinct signals corresponding to the protons of the benzyl (B1604629) and 2-chlorobenzoyl moieties, as well as the amide proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The benzyl group's five aromatic protons typically appear as a complex multiplet, while the benzylic methylene (B1212753) (CH₂) protons, being adjacent to the electron-withdrawing amide nitrogen, are deshielded and appear as a doublet due to coupling with the amide (N-H) proton. The amide proton itself is expected to be a broad singlet or a triplet, its multiplicity depending on the solvent and temperature conditions which affect the rate of quadrupole relaxation and proton exchange.

The four protons on the 2-chlorobenzoyl ring exhibit a complex splitting pattern in the aromatic region due to their proximity and coupling to each other. The ortho-chloro substituent influences the chemical shifts of these adjacent protons. For comparison, in the unsubstituted analogue N-benzylbenzamide, the aromatic protons appear in the range of δ 7.26-7.79 ppm, and the benzylic CH₂ protons are observed as a doublet at approximately δ 4.65 ppm. rsc.orgchemicalbook.com The amide proton in this related compound appears as a broad signal around δ 6.44 ppm. rsc.org The presence of the chlorine atom in the ortho position on the benzoyl ring is expected to cause a downfield shift for the adjacent aromatic protons.

Predicted ¹H NMR Spectral Data for this compound Data predicted based on analysis of analogous compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Amide (N-H ) | ~6.5 - 7.0 | Broad Singlet (br s) or Triplet (t) | - | 1H |

| Benzylic (-CH₂ -Ph) | ~4.6 - 4.7 | Doublet (d) | ~5.5 - 6.0 | 2H |

| Benzyl Aromatic (-CH₂-C₆H₅ ) | ~7.2 - 7.4 | Multiplet (m) | - | 5H |

| 2-Chlorobenzoyl Aromatic (Cl-C₆H₄ -) | ~7.3 - 7.8 | Multiplet (m) | - | 4H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has 14 carbon atoms, but due to symmetry, fewer than 14 signals may be observed if there is signal overlap.

The carbonyl carbon (C=O) of the amide group is characteristically found far downfield, typically in the range of δ 165-168 ppm. The benzylic carbon (-CH₂-) signal is expected around δ 44 ppm. rsc.org The carbons of the two aromatic rings will appear in the typical aromatic region (δ 125-140 ppm). The carbon atom bonded to the chlorine (C-Cl) in the 2-chlorobenzoyl ring is expected to show a distinct chemical shift due to the direct electronegative effect of the halogen. In the parent compound, N-benzylbenzamide, the aromatic carbons resonate between δ 127.1 and 138.2 ppm. rsc.orgchemicalbook.com The precursor, 2-chlorobenzamide (B146235), provides insight into the shifts of the substituted ring. chemicalbook.com

Predicted ¹³C NMR Spectral Data for this compound Data predicted based on analysis of analogous compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C =O) | ~166 - 168 |

| Benzylic (-C H₂-Ph) | ~44 - 45 |

| Benzyl Aromatic (-CH₂-C₆ H₅) | ~127 - 138 |

| 2-Chlorobenzoyl Aromatic (Cl-C₆ H₄-) | ~127 - 135 |

| 2-Chlorobenzoyl Quaternary (C -Cl) | ~130 - 132 |

| 2-Chlorobenzoyl Quaternary (C -C=O) | ~134 - 136 |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment and complete structural confirmation.

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) spin-spin couplings. It would be used to confirm the connectivity of protons within the benzyl ring and separately within the 2-chlorobenzoyl ring by showing cross-peaks between adjacent aromatic protons. A key correlation would also be observed between the amide (N-H) proton and the benzylic (CH₂) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C, one-bond correlations). It would be used to definitively assign each protonated carbon atom by linking the proton shifts from the ¹H NMR spectrum to the carbon shifts in the ¹³C NMR spectrum. For example, it would connect the benzylic proton signal (~δ 4.6 ppm) to the benzylic carbon signal (~δ 44 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). HMBC is crucial for piecing together the molecular fragments. Key correlations would be expected from the benzylic CH₂ protons to the amide carbonyl carbon and the quaternary carbon of the benzyl ring. Additionally, the amide proton would show a correlation to the carbonyl carbon, confirming the amide linkage.

Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of this compound is expected to show characteristic absorption bands for the amide group and the aromatic rings.

The key diagnostic peaks for the secondary amide linkage include:

An N-H stretching vibration, typically appearing as a sharp band around 3300 cm⁻¹.

A strong C=O stretching vibration (Amide I band) between 1640 and 1680 cm⁻¹. For the related N-benzylbenzamide, this peak is observed around 1645 cm⁻¹. researchgate.net

An N-H bending vibration (Amide II band), which is a combination of N-H in-plane bending and C-N stretching, usually found near 1550 cm⁻¹.

Other expected absorptions include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C ring stretching bands in the 1600-1450 cm⁻¹ region, and a C-Cl stretching band in the fingerprint region, typically around 750 cm⁻¹.

Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | ~3300 | Medium-Sharp |

| Aromatic C-H | Stretch | ~3030 - 3080 | Medium |

| Amide C=O | Stretch (Amide I) | ~1640 - 1680 | Strong |

| Amide N-H | Bend (Amide II) | ~1530 - 1560 | Strong |

| Aromatic C=C | Ring Stretch | ~1450 - 1600 | Medium-Variable |

| Aryl C-Cl | Stretch | ~750 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule based on its mass-to-charge ratio (m/z) and fragmentation pattern upon ionization. The molecular formula for this compound is C₁₄H₁₂ClNO, giving a monoisotopic mass of approximately 245.06 Da. uni.lu

Under electron impact (EI) ionization, the molecule is expected to fragment in a predictable manner. The presence of chlorine would be indicated by a characteristic M+2 peak (at m/z 247) with an intensity about one-third that of the molecular ion peak (M+, m/z 245), corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Key fragmentation pathways for amides include cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). The most likely fragmentations would produce:

The 2-chlorobenzoyl cation (m/z 139/141), which is often the base peak in related structures like 2-chlorobenzamide. nih.govchemicalbook.com This results from the cleavage of the C-N bond.

The benzyl cation (C₇H₇⁺, m/z 91) or the tropylium (B1234903) ion, a common fragment from benzyl-containing compounds.

The benzoyl cation (m/z 105) is the base peak for the unsubstituted N-benzylbenzamide, but the 2-chlorobenzoyl cation is expected to be more prominent for the target molecule.

Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Ion Structure | Description |

| 245 / 247 | [C₁₄H₁₂ClNO]⁺ | Molecular Ion (M⁺) peak with ³⁵Cl / ³⁷Cl isotopes |

| 139 / 141 | [ClC₆H₄CO]⁺ | 2-Chlorobenzoyl cation (likely base peak) |

| 111 / 113 | [ClC₆H₄]⁺ | 2-Chlorophenyl cation |

| 106 | [C₇H₈N]⁺ | Benzylamine (B48309) radical cation |

| 91 | [C₇H₇]⁺ | Benzyl / Tropylium cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

UV-Visible Spectroscopy (Applicable to Related Compounds)

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons and non-bonding electrons in conjugated systems. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region.

Benzene (B151609) itself shows a weak absorption band around 255-260 nm. When substituents are added to the benzene ring, these absorption bands can shift in wavelength (bathochromic or hypsochromic shifts) and intensity (hyperchromic or hypochromic effects). The benzamide (B126) chromophore contains a benzene ring conjugated with a carbonyl group, which typically results in a primary absorption band near 200 nm and a secondary, less intense band around 260-280 nm. The presence of the chlorine atom, an auxochrome, on the benzoyl ring and the N-benzyl group are expected to cause a slight bathochromic (red) shift of these absorption bands compared to unsubstituted benzamide.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For N-benzyl-2-chlorobenzamide, DFT calculations can elucidate its fundamental chemical and physical properties. These calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules nih.gov.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape nih.govmdpi.com. The amide bond in the molecule introduces the possibility of rotational isomers (conformers), specifically cis (Z) and trans (E) forms, due to the partial double bond character of the C-N bond. Computational studies on similar N-benzyl amides have shown that these conformers can coexist in solution, with their relative stability influenced by the solvent environment researchgate.net.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative, showing the type of data obtained from DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C=O | ~1.24 Å |

| Bond Length | C-N (Amide) | ~1.36 Å |

| Bond Length | N-CH₂ | ~1.46 Å |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C-N-C | ~121° |

| Dihedral Angle | O=C-N-C | ~180° (for trans conformer) |

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor . The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability irjweb.com. A small energy gap suggests high chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO nih.gov.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the benzoyl and benzyl (B1604629) rings, while the LUMO may be distributed across the amide and chlorophenyl groups. DFT calculations provide the energies of these orbitals (EHOMO and ELUMO) and visualize their spatial distribution irjweb.com. While specific values for this compound are not published, studies on related aromatic amides and thioamides show HOMO-LUMO gaps typically in the range of 4-5 eV nih.govirjweb.com.

Table 2: Illustrative Electronic Properties of this compound This table presents example values based on typical DFT results for similar aromatic amides.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 eV |

| HOMO-LUMO Energy Gap | ΔE | 4.7 eV |

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures nih.govresearchgate.net.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is effective for predicting 1H and 13C NMR chemical shifts researchgate.netnih.gov. Theoretical calculations have shown excellent correlation with experimental spectra for a wide range of organic molecules, aiding in the correct assignment of ambiguous signals rsc.orgnih.gov.

IR Spectroscopy: Theoretical vibrational analysis produces harmonic frequencies corresponding to the normal modes of vibration. These calculated frequencies for this compound would show characteristic peaks for C=O stretching, N-H bending, C-N stretching, aromatic C-H stretching, and C-Cl stretching. These theoretical spectra are often scaled to correct for anharmonicity and systematic errors, providing a strong match with experimental FT-IR data nist.govnist.gov.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic transition energies and oscillator strengths, which correspond to absorption bands in the UV-Vis spectrum researchgate.netresearchgate.net. For this compound, TD-DFT would predict π→π* and n→π* transitions associated with the aromatic rings and the carbonyl group.

Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity, Chemical Hardness)

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical reactivity and stability of a molecule nih.govirjweb.com. These parameters are crucial for understanding how a molecule will interact with other chemical species.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft" .

Electronegativity (χ) and Chemical Potential (μ) : Electronegativity is the power of an atom to attract electrons to itself and is calculated as χ = -(EHOMO + ELUMO) / 2. The chemical potential is the negative of electronegativity.

Electrophilicity Index (ω) : This descriptor measures the energy stabilization when a system acquires additional electronic charge from the environment. It is calculated as ω = μ² / (2η).

Fukui Functions : These functions identify the most electrophilic and nucleophilic sites within a molecule by describing how the electron density changes with the addition or removal of an electron youtube.com. This analysis is valuable for predicting regioselectivity in chemical reactions.

Table 3: Calculated Global Reactivity Descriptors (Illustrative) This table is for illustrative purposes, showing descriptors derived from the example HOMO/LUMO energies in Table 2.

| Descriptor | Symbol | Formula | Value (eV) |

|---|---|---|---|

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.35 |

| Chemical Softness | S | 1 / (2η) | 0.21 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.15 |

| Electrophilicity Index | ω | μ² / (2η) | 3.66 |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex nih.gov. This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action physchemres.orgmdpi.com.

Ligand-Protein Interaction Prediction (e.g., Binding Affinities, Specific Targets)

Docking simulations for this compound would involve placing the molecule into the binding site of a specific protein target and evaluating its fit. The process calculates a docking score, which estimates the binding affinity (free energy of binding) nih.gov. A more negative score typically indicates a more favorable binding interaction.

A highly relevant study identified a series of N-benzyl-2-fluorobenzamide derivatives as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), both implicated in triple-negative breast cancer nih.gov. This suggests that this compound, with its similar structure, could also bind to the ATP-binding site of EGFR. Docking studies of benzimidazole (B57391) derivatives with EGFR have shown that key interactions often involve hydrogen bonds with specific amino acid residues like Met793 in the active site ukm.my.

A typical docking simulation of this compound against the EGFR kinase domain (PDB ID: 1M17) would likely reveal key interactions, such as nih.govdovepress.com:

Hydrogen bonding between the amide group (N-H or C=O) and residues in the hinge region of the kinase (e.g., Met793).

Hydrophobic interactions between the benzyl and chlorophenyl rings and hydrophobic pockets within the active site.

The stability and dynamics of the predicted ligand-protein complex can be further validated using molecular dynamics (MD) simulations, which simulate the movement of atoms over time physchemres.orgnih.govnih.gov.

Table 4: Illustrative Molecular Docking Results for this compound against EGFR This table is a hypothetical representation of typical results from a molecular docking study.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| EGFR Kinase Domain | 1M17 | -8.5 | Met793 | Hydrogen Bond (N-H) |

| EGFR Kinase Domain | 1M17 | -8.5 | Leu718, Val726 | Hydrophobic (π-alkyl) |

| EGFR Kinase Domain | 1M17 | -8.5 | Thr790, Gln791 | Hydrogen Bond (C=O) |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its dynamic behavior, particularly how it interacts within a biological system. These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that reveal how the molecule's conformation and its interactions with its environment evolve.

Studies on similar benzamide (B126) derivatives have successfully used MD simulations to understand protein-ligand stability and binding dynamics. nih.govtandfonline.com For instance, simulations are often run for periods like 50 to 100 nanoseconds to observe the stability of a protein-ligand complex, analyzing metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). tandfonline.comnih.gov

The conformation of this compound—the spatial arrangement of its atoms—is crucial for its biological activity. The amide bond (C-N) in its structure has a partial double bond character, which restricts rotation and can lead to the existence of cis and trans rotamers (conformational isomers). scielo.br The relative stability of these conformers dictates the molecule's preferred shape. Theoretical studies on related N-benzyl amides have shown that the energy difference between cis and trans forms can be small (0.5 to 4.0 kcal/mol), but the energy barrier for interconversion is relatively high (15-23 kcal/mol), leading to a slow equilibrium between forms. scielo.br

MD simulations can model the conformational space of this compound in various environments, such as in aqueous solution or within the binding pocket of a protein. By simulating the molecule's dynamics, researchers can identify the most stable conformations and the transitions between them. For example, analysis of related N-aryl amides shows that steric and electronic interactions, such as repulsion between the carbonyl oxygen's lone pair and the aryl π-electrons, influence whether the cis or trans conformation is favored. nih.gov In a biological context, the specific environment of a protein's active site can further stabilize one conformation over another, which is a key aspect of molecular recognition.

The dynamic behavior is often analyzed by calculating the root-mean-square deviation (RMSD) of the molecule's atoms over the course of the simulation. A stable RMSD value over time suggests that the molecule has reached an equilibrated and stable conformation within its environment. tandfonline.commdpi.com

When this compound binds to a biological target, such as an enzyme or receptor, it forms a dynamic complex. MD simulations are essential for understanding the stability of this complex and the nature of the interactions that maintain it. rsc.org

After an initial molecular docking prediction, which provides a static snapshot of the binding pose, MD simulations are performed to refine this pose and assess its stability over time. nih.govnih.gov The RMSD of the protein-ligand complex is monitored; a system that equilibrates and maintains a stable RMSD suggests a stable binding mode. mdpi.com For example, in simulations of aryl benzamide derivatives binding to the mGluR5 receptor, the complex was considered stable as the RMSD remained around 0.35 Å after an initial equilibration period. mdpi.com

Key metrics analyzed during these simulations include:

Root-Mean-Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues in the protein, identifying which parts of the protein become more or less flexible upon ligand binding. tandfonline.com

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are often critical for binding affinity. mdpi.com

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy, providing a quantitative measure of binding affinity. nih.gov These calculations often show that van der Waals forces and electrostatic interactions are major contributors to the binding energy. nih.govacs.org

Such simulations on related benzamide inhibitors have revealed that interactions like hydrogen bonds and π-π stacking with key residues (e.g., tryptophan) are crucial for stabilizing the complex. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Principles and Methodology)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neovarsity.org The fundamental principle is that the structural properties of a molecule determine its activity, and similar molecules are expected to have similar activities. svuonline.org

The methodology for developing a QSAR model generally involves several key steps:

Data Set Assembly: A collection of molecules with known biological activities (e.g., IC₅₀ values) is gathered. For this compound, this would involve synthesizing and testing a series of related analogues. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated. These can be classified into different types, such as constitutional (e.g., molecular weight), topological, and quantum-chemical descriptors. ijsdr.org

Feature Selection: From a large pool of calculated descriptors, the most relevant ones for predicting the biological activity are selected using statistical methods like genetic algorithms or stepwise regression. semanticscholar.org This step is crucial to avoid overfitting the model.

Model Building: A mathematical model is created to correlate the selected descriptors with the biological activity. Multiple Linear Regression (MLR) is a common method, but more advanced machine learning techniques are also used. semanticscholar.orgdrugdesign.org

Model Validation: The model's predictive power is rigorously tested. Internal validation techniques like cross-validation (calculating Q²) are used, but external validation, where the model predicts the activity of a separate "test set" of compounds, is considered essential for confirming its reliability. ijsdr.orgsemanticscholar.org

For benzamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.comsvuonline.org These methods generate 3D contour maps that visualize how steric, electrostatic, and other fields around the molecule influence its activity, providing intuitive guidance for designing more potent compounds. mdpi.com A successful QSAR model for this compound could predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing. drugdesign.org

Theoretical Insights into Reaction Mechanisms (e.g., Transition States, Energy Barriers)

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. For this compound, this involves studying its synthesis, typically through the formation of an amide bond between a 2-chlorobenzoyl derivative and benzylamine (B48309).

The synthesis of amides from acyl chlorides and amines is generally understood to proceed via a nucleophilic addition-elimination mechanism. slideshare.net Computational methods, particularly Density Functional Theory (DFT), can be used to model this process in detail:

Reactant and Product Optimization: The 3D structures of the reactants (e.g., 2-chlorobenzoyl chloride and benzylamine) and the product (this compound) are computationally optimized to find their lowest energy conformations.

Transition State (TS) Searching: The transition state is the highest energy point along the reaction pathway. Locating the TS structure is critical as it represents the kinetic bottleneck of the reaction. For the amidation reaction, the TS would involve the partially formed bond between the amine nitrogen and the carbonyl carbon, and the partially broken carbon-chlorine bond. slideshare.net

Energy Barrier Calculation: The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

Theoretical studies on related reactions, such as the hydrolysis of benzyl chlorides, have shown how substituents on the benzene (B151609) ring can significantly alter the reaction mechanism, for instance, by shifting it from a stepwise (Sₙ1-like) to a concerted (Sₙ2-like) pathway. nih.gov Similarly, the electron-withdrawing nature of the chlorine atom on the benzoyl ring of this compound would influence the electrophilicity of the carbonyl carbon and thus affect the reaction's energy barrier. Other studies have explored Friedel-Crafts reactions for benzamide synthesis, proposing superelectrophilic intermediates and calculating the stability of protonated species to elucidate the mechanism. nih.gov

Prediction of Intermolecular Interactions (e.g., Hydrogen Bonds, Dispersion Forces)

The way this compound molecules interact with each other in a crystal lattice or with a biological target is governed by a variety of non-covalent intermolecular forces. Understanding these interactions is fundamental to crystal engineering and rational drug design. mdpi.comrsc.org

Computational and crystallographic studies on related benzamides and chlorobenzamides reveal several key types of interactions:

Hydrogen Bonds: The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). In the crystal structures of many amides and sulfonamides, molecules are linked into dimers or chains by N-H···O hydrogen bonds. nih.gov For this compound, the N-H group can act as a donor and the carbonyl oxygen as an acceptor.

π-π Stacking: The two aromatic rings (the benzyl and 2-chlorophenyl groups) can interact through π-π stacking. These interactions are important for stabilizing crystal packing and for binding to aromatic residues in a protein active site. mdpi.com

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with a nucleophilic atom like oxygen. These interactions, along with other weak forces like C-H···O and C-H···π interactions, play a vital role in determining the specific polymorphic form of a crystal. mdpi.comias.ac.in

Computational methods like Pixel analysis can be used to quantify the energy contributions of these different interactions (e.g., Coulombic, polarization, dispersion, and repulsion), showing that dispersion forces often provide the largest stabilizing contribution in the crystal packing of benzamides. ias.ac.in

Structure Activity Relationship Sar Studies in Vitro and Pre Clinical Focus

Systematic Structural Modifications and Their Impact on Biological Interactions

Systematic structural modifications of the N-benzyl-2-chlorobenzamide scaffold have been explored to probe its interactions with various biological targets, including enzymes and receptors. While comprehensive SAR studies focusing exclusively on this compound are limited, research on the broader class of N-benzylbenzamides provides valuable insights. These studies typically involve modifications at three primary sites: the benzyl (B1604629) ring, the benzoyl ring, and the amide linker. The aim of these modifications is to enhance potency, selectivity, and pharmacokinetic properties. For instance, in the context of developing dual inhibitors for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), systematic variations have revealed that substitutions on both the benzyl and benzoyl moieties are crucial for achieving desired biological activity.

Influence of Benzyl Moiety Modifications

Modifications to the benzyl moiety of N-benzylbenzamide derivatives have a significant impact on their biological activity. Studies on related compounds have shown that both the position and the nature of the substituent on the benzyl ring can dramatically alter potency and selectivity.